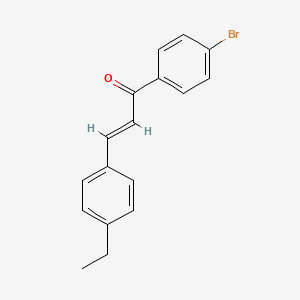

(2E)-1-(4-Bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one

Description

(2E)-1-(4-Bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one (hereafter referred to as Br-Et Chalcone) is a chalcone derivative characterized by an α,β-unsaturated ketone system. Its structure comprises a 4-bromophenyl group at the ketone position and a 4-ethylphenyl group at the β-position of the propenone chain. Synthesized via Claisen-Schmidt condensation, it achieves an 88% yield under optimized conditions . Structural confirmation was performed using NMR, MS, and elemental analysis, revealing its planar geometry stabilized by conjugation across the enone system .

Br-Et Chalcone belongs to a broader class of diarylpropenones, which are studied for their nonlinear optical (NLO) properties, crystallographic behavior, and biological activities such as acetylcholinesterase (AChE) and monoamine oxidase (MAO) inhibition .

Properties

IUPAC Name |

(E)-1-(4-bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrO/c1-2-13-3-5-14(6-4-13)7-12-17(19)15-8-10-16(18)11-9-15/h3-12H,2H2,1H3/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDARSMJVDFXAT-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-bromoacetophenone and 4-ethylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2E)-1-(4-Bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzymes and disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (Br, Cl) : Enhance thermal stability and NLO properties due to increased dipole moments .

- Ethyl groups (4-Et) : Improve hydrophobicity, favoring membrane permeability in biological systems .

- Hydroxyl groups (4-OH) : Facilitate hydrogen bonding, critical for AChE inhibition via interactions with serine/glutamine residues .

Crystallographic Behavior

Br-Et Chalcone and analogs exhibit distinct packing patterns influenced by substituents:

- Br-Et Chalcone : Predicted to adopt a planar conformation (dihedral angle <10° between aryl rings) based on isostructural analogs like (2E)-1-(4-Cl-phenyl)-3-(4-F-phenyl)prop-2-en-1-one .

- Halogenated Derivatives : Compounds with dual halogens (e.g., 4-Br/4-F) form C–H···O, C–H···F, and C–Br···Br interactions, creating parallel [101] chains with stacking distances of ~3.53 Å .

- Methoxy/Ethoxy Substitutents : Derivatives like (E)-3-(4-EtO-phenyl)-1-(4-Et-phenyl)prop-2-en-1-one (CH5) show increased torsional angles due to steric bulk, reducing conjugation efficiency.

MAO Inhibition

- Nitro-Substituted Analogs: (E)-1-(4-Br-phenyl)-3-(4-NO2-phenyl)prop-2-en-1-one forms hydrogen bonds with Glu/Asp residues, improving AChE affinity .

Anticancer Potential

Chalcones with bromine (e.g., (2E)-1-(4-Br-phenyl)-3-(thiophen-2-yl)prop-2-en-1-one) demonstrate cytotoxicity via π-π stacking with DNA base pairs . Br-Et Chalcone’s ethyl group may further enhance lipophilicity, promoting cellular uptake.

Biological Activity

Overview

(2E)-1-(4-Bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one is a member of the chalcone family, characterized by its α,β-unsaturated carbonyl system. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of bromine and ethyl substituents on its phenyl rings contributes to its unique reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-bromoacetophenone and 4-ethylbenzaldehyde, facilitated by a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent under reflux conditions. This method allows for the efficient formation of the chalcone structure, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to act as a Michael acceptor , interacting with nucleophiles such as thiol groups in proteins. This interaction can lead to enzyme inhibition and disruption of cellular processes, which is significant in its anticancer and antimicrobial effects .

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that chalcones possess effective antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The halogen substituents, particularly bromine, enhance these activities by increasing the lipophilicity and reactivity of the compound.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on different cancer cell lines. For example:

- MDA-MB-231 Breast Cancer Cells : This compound demonstrated significant apoptosis-inducing effects at concentrations as low as 1.0 μM, enhancing caspase-3 activity significantly at higher concentrations (10 μM) .

- Mechanistic Insights : The compound has been shown to destabilize microtubule assembly, which is critical for cancer cell proliferation. This destabilization can lead to cell cycle arrest and apoptosis in cancer cells .

Comparative Analysis

A comparative analysis with similar compounds reveals that the presence of bromine in this compound enhances its biological activity compared to other halogenated chalcones. For instance:

| Compound Name | MIC against E. coli (mg/mL) | Apoptosis Induction (Caspase Activity) |

|---|---|---|

| This compound | 0.0039 - 0.025 | 1.33 - 1.57 times increase at 10 μM |

| (2E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | Higher MIC values observed | Lower apoptosis induction compared to brominated variant |

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Breast Cancer Cells : In vitro studies showed that treatment with this compound resulted in significant morphological changes indicative of apoptosis in MDA-MB-231 cells .

- Microtubule Destabilization : It was observed that this compound could effectively inhibit microtubule assembly at concentrations around 20 μM, suggesting a mechanism similar to known chemotherapeutics like taxanes .

Q & A

Q. What synthetic methods are optimal for obtaining (2E)-1-(4-Bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one with high stereoselectivity for the E-configuration?

The Claisen-Schmidt condensation is widely used for chalcone synthesis. To ensure E-configuration dominance, reaction conditions (e.g., base strength, solvent polarity, and temperature) must be optimized. For example, using NaOH/EtOH under reflux yields >90% E-isomer due to thermodynamic control. Post-synthesis, confirm stereochemistry via coupling constants () or single-crystal XRD .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are they interpreted?

- IR Spectroscopy : Confirm carbonyl stretching () and C=C ().

- :Identify α,β-unsaturated protons as doublets (, ) .

- XRD : Resolve bond lengths (e.g., C=O: ~1.22 Å, C–Br: ~1.89 Å) and torsion angles to confirm planarity of the enone system .

Advanced Research Questions

Q. How can DFT calculations reconcile discrepancies between experimental and theoretical molecular geometries?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts bond lengths and angles within 1–2% of XRD data. Discrepancies in dihedral angles (e.g., phenyl ring twists) arise from crystal packing forces absent in gas-phase calculations. Include solvent effects (PCM model) and dispersion corrections (D3) to improve accuracy .

Q. What intermolecular interactions dominate the crystal packing, and how do they influence physicochemical properties?

XRD data reveal C–H···O and π–π stacking (3.8–4.2 Å interplanar distances) as key interactions. These stabilize the lattice, increasing melting points (e.g., ~180–190°C) and reducing solubility in nonpolar solvents. Halogen bonding (C–Br···O) may further enhance thermal stability .

Q. How do electron-withdrawing substituents (e.g., Br) affect the compound’s electronic properties and reactivity?

HOMO-LUMO gaps (ΔE ≈ 4.5 eV) computed via DFT indicate moderate electrophilicity. Bromine’s inductive effect lowers LUMO energy, enhancing susceptibility to nucleophilic attack (e.g., Michael addition). Global reactivity descriptors (electrophilicity index ) align with observed reactivity in cross-coupling reactions .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in antimicrobial IC values may arise from assay conditions (e.g., bacterial strain variability, solvent/DMSO interference). Standardize protocols (CLSI guidelines) and validate via dose-response curves. SAR analysis can isolate substituent effects (e.g., Br vs. F at para positions) .

Methodological Notes

- XRD Refinement : Use SHELXL-97 with high-angle data () to minimize thermal displacement errors .

- DFT Validation : Compare Mulliken charges with electrostatic potential maps to verify electron density distributions .

- Statistical Analysis : Apply multivariate regression to correlate substituent electronegativity with bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.